N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

Lipophilicity Drug-likeness Physicochemical profiling

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine (CAS 1527906-79-1) is a synthetic small molecule with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol. It belongs to the class of heterocyclic compounds known as oxetanes, featuring a four-membered cyclic ether ring connected via a methylamine linker to a 2-bromo-4-chlorophenyl group.

Molecular Formula C10H11BrClNO
Molecular Weight 276.56 g/mol
Cat. No. B7935157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine
Molecular FormulaC10H11BrClNO
Molecular Weight276.56 g/mol
Structural Identifiers
SMILESC1C(CO1)NCC2=C(C=C(C=C2)Cl)Br
InChIInChI=1S/C10H11BrClNO/c11-10-3-8(12)2-1-7(10)4-13-9-5-14-6-9/h1-3,9,13H,4-6H2
InChIKeyKQBUYWDZKHELKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine (CAS 1527906-79-1): Baseline Identity for Procurement


N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine (CAS 1527906-79-1) is a synthetic small molecule with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . It belongs to the class of heterocyclic compounds known as oxetanes, featuring a four-membered cyclic ether ring connected via a methylamine linker to a 2-bromo-4-chlorophenyl group . The compound is listed as a research chemical by multiple suppliers, typically at 95–98% purity, and is primarily intended for use as a synthetic building block or scaffold in medicinal chemistry and agrochemical research programs .

Why N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine Cannot Be Replaced by Unsubstituted or Mono-halogenated Benzyl Oxetane Analogs


Substitution of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine with simpler N-benzyl oxetan-3-amine derivatives ignores the critical role of the 2-bromo-4-chloro substitution pattern on the phenyl ring. The presence of both bromine and chlorine atoms at specific positions introduces unique electronic (inductive and resonance) effects, alters lipophilicity (cLogP ~3.37 estimated [1]), and provides two distinct synthetic handles (Br for cross-coupling, Cl for further functionalization) that are absent in unsubstituted or mono-halogenated analogs [2]. In medicinal chemistry programs, the 2,4-dihalogenated benzyl motif has been independently associated with enhanced target binding in kinase inhibitor scaffolds, as evidenced by the 10 nM IC50 achieved by 4-[(2-bromo-4-chlorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile against Src kinase [3]. Therefore, generic substitution without the specific 2-bromo-4-chloro pattern risks loss of key molecular recognition features and synthetic versatility.

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine: Quantitative Differential Evidence for Selection


Physicochemical Differentiation: cLogP Comparison of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine vs. N-Benzyloxetan-3-amine

The 2-bromo-4-chloro substitution on the benzyl ring of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine increases calculated lipophilicity by approximately 1.8 log units compared to unsubstituted N-benzyloxetan-3-amine. This shift in cLogP directly affects predicted membrane permeability, protein binding, and metabolic clearance profiles [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Handle Versatility: Dual Halogenation of Target Compound vs. Mono-halogenated Analogs

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine possesses two distinct halogen atoms (Br at position 2, Cl at position 4) with differential reactivity towards palladium-catalyzed cross-coupling reactions. The bromine atom is significantly more reactive in oxidative addition with Pd(0) catalysts (typical relative rate Br:Cl ≈ 100:1 for Suzuki-Miyaura coupling [1]), enabling sequential chemoselective functionalization. In contrast, mono-halogenated analogs such as N-(4-chlorobenzyl)oxetan-3-amine offer only a single reactive site, limiting the diversity of accessible analogs to one-dimensional modifications .

Late-stage functionalization Cross-coupling Medicinal chemistry diversification

Oxetane Ring as Metabolic Soft Spot Modulator: Class-Level Evidence for N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine over Non-oxetane Benzylamines

The oxetane ring in N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine offers a class-level advantage over non-cyclic ether or simple alkylamine analogs by enabling metabolic clearance via microsomal epoxide hydrolase (mEH) rather than cytochrome P450 (CYP) enzymes. Studies on oxetane-containing compounds demonstrate that oxetane incorporation can redirect metabolism away from CYP-mediated pathways, reducing the risk of CYP-mediated drug-drug interactions and reactive metabolite formation [1]. In a head-to-head in vitro microsomal stability study, an oxetane-containing analog series showed a 3- to 5-fold increase in half-life in human liver microsomes compared to the corresponding carbonyl isostere, with metabolic switching confirmed by mEH inhibitor co-incubation [1].

Metabolic stability Microsomal epoxide hydrolase Cytochrome P450 avoidance

Recommended Application Scenarios for N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Halogenated Benzyl Oxetane Kinase Inhibitor Libraries

Use N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine as a core scaffold for generating focused kinase inhibitor libraries. The 2-bromo-4-chlorophenyl motif is independently associated with potent Src kinase inhibition (IC50 10 nM in related scaffolds [1]), and the oxetane ring provides a metabolic soft spot that can be exploited to tune clearance. Sequential Suzuki-Miyaura coupling at the bromine position followed by Buchwald-Hartwig amination at the chlorine position enables rapid SAR exploration of two independent vectors .

Agrochemical Discovery: Synthesis of Dual-Halogenated Benzyl Oxetane Fungicide Candidates

Deploy N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine as a synthetic intermediate for agrochemical lead generation. Patent literature documents the use of 2,4-dichlorophenyl and 4-bromophenyl oxetane derivatives as antifungal agents (US Patent 5,134,152 [1]), and the dual-halogenated benzyl oxetane structure provides two positions for structural optimization to improve fungicidal potency, selectivity, and environmental stability profiles.

Chemical Biology: Dual-Halogenated Oxetane Probe for Target Engagement Studies

Utilize the differential reactivity of Br vs. Cl in N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine to construct bifunctional chemical probes. The bromine can be replaced with an alkyne or biotin tag via Sonogashira coupling while retaining the chlorine for subsequent structure-activity relationship modulation, enabling pull-down or click-chemistry-based target identification workflows [1].

Material Science: Synthesis of Functionalized Oxetane Monomers for UV-Curable Coatings

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine can serve as a precursor for oxetane-functionalized monomers in UV-curable coating formulations. Patent literature describes oxetane-containing compounds as reactive diluents in photoresist and coating compositions [1], where the halogenated benzyl group can impart refractive index modification and adhesion promotion properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.